ビスインドリルマレイミド I 塩酸塩

概要

説明

ビスインドリルマレイミド I (塩酸塩) は、プロテインキナーゼC (PKC) の強力かつ選択的な阻害剤です。これはスタウロスポリンと構造的に類似しており、PKCのATP結合部位に対する競合阻害剤として作用します。 この化合物は、PKCα、PKCβ、PKCγ、PKCδ、PKCεを含むさまざまなPKCアイソフォームを阻害する能力により、生化学研究で広く使用されています .

2. 製法

ビスインドリルマレイミド I (塩酸塩) の合成は、通常、インドール誘導体とマレイミドの反応を含みます。 一般的な方法の1つは、シュテグリッヒのグリニャール法であり、インドールグリニャール試薬を使用してビスインドリルマレイミドが生成されます . 工業的生産方法には、高収率を得るために、リチウムヘキサメチルジシラジド (LiHMDS) などの非求核性塩基を使用することが含まれる場合があります .

科学的研究の応用

ビスインドリルマレイミド I (塩酸塩) は、科学研究で幅広い応用範囲を持っています。

化学: PKCやその他のキナーゼの阻害を研究するためのツール化合物として使用されます。

生物学: 細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスにおけるPKCの役割を調査するために使用されます。

医学: がんや心血管疾患など、PKCの調節不全に関連する疾患の治療に、潜在的な治療用途があります。

準備方法

The synthesis of Bisindolylmaleimide I (hydrochloride) typically involves the reaction of indole derivatives with maleimide. One common method is the Steglich’s Grignard method, where the bisindolylmaleimide is generated using indole Grignard reagents . Industrial production methods may involve the use of non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) to achieve high yields .

化学反応の分析

ビスインドリルマレイミド I (塩酸塩) は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元されて、還元された誘導体を形成することができます。

置換: さまざまな試薬と置換反応を起こして、置換された生成物を形成することができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります .

作用機序

ビスインドリルマレイミド I (塩酸塩) は、PKCのATP結合部位を競合的に阻害することによってその効果を発揮します。この阻害は、PKC基質のリン酸化を阻害し、それによってさまざまな細胞シグナル伝達経路を調節します。 この化合物の分子標的は、PKCα、PKCβ、PKCγ、PKCδ、PKCεなど、PKCの複数のアイソフォームが含まれています .

類似化合物との比較

ビスインドリルマレイミド I (塩酸塩) は、PKC阻害剤としての高い選択性と効力により、独特です。類似の化合物には、以下が含まれます。

スタウロスポリン: より広範囲の標的を持つ非選択的なキナーゼ阻害剤。

ルボックススタウリン: 糖尿病性網膜症に潜在的な治療用途を持つPKCβの選択的な阻害剤。

これらの化合物は構造的類似性を共有していますが、さまざまなPKCアイソフォームに対する選択性と効力において異なります。

生物活性

Bisindolylmaleimide I Hydrochloride (BIM-I HCl) is a potent and selective inhibitor of protein kinase C (PKC) and has been studied for its diverse biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, including key findings from various studies, mechanisms of action, and potential therapeutic applications.

BIM-I HCl is characterized by its unique bisindolylmaleimide structure, which is crucial for its biological activity. The compound selectively inhibits various isoforms of PKC at low nanomolar concentrations (IC50 ~ 10 nM), while exhibiting higher inhibition concentrations for protein kinase A (PKA) (IC50 ~ 2 µM) . The inhibition of PKC is significant as it plays a critical role in multiple cellular processes, including cell proliferation, differentiation, and apoptosis.

1. Anticancer Properties

BIM-I HCl has demonstrated significant anticancer effects through various mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that BIM-I HCl effectively suppresses the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways such as Wnt/β-catenin .

- Overcoming Multidrug Resistance : Research indicates that BIM-I can overcome multidrug resistance (MDR) in cancer cells by modulating the activity of P-glycoprotein (P-gp), thus enhancing the efficacy of chemotherapeutic agents .

2. Effects on Apoptosis

BIM-I HCl induces apoptosis in various cancer cell lines. The compound activates the intrinsic apoptotic pathway, leading to increased caspase activation and DNA fragmentation . A study reported that treatment with BIM-I resulted in a dose-dependent increase in apoptotic cells, with an IC50 value calculated for different cell lines .

3. Inhibition of Signaling Pathways

BIM-I has been shown to inhibit several signaling pathways:

- Wnt/β-catenin Pathway : Inhibition of this pathway contributes to its anticancer effects by preventing cell proliferation and promoting apoptosis .

- STAT3 Signaling : Recent findings suggest that BIM-I can suppress STAT3 activation, further contributing to its anti-proliferative effects in tumor cells .

Case Studies

Several studies have highlighted the biological activity of BIM-I HCl:

特性

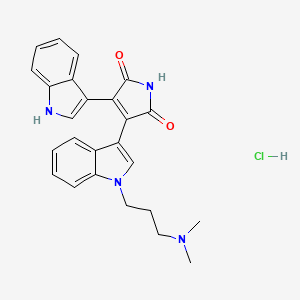

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMWNCMYJHGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423558 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-36-2 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bisindolylmaleimide I, HCl acts as a competitive inhibitor for the ATP-binding site of PKC [, , ]. This binding prevents PKC from phosphorylating its target proteins, effectively inhibiting the downstream signaling pathways regulated by these phosphorylation events [, , ].

ANone: Studies on rat C6 glioma cells have shown that Bisindolylmaleimide I, HCl can block the downregulation of β1AR mRNA levels induced by phorbol esters, which are known activators of PKC []. This suggests that PKC activation plays a role in the downregulation of β1AR gene expression [].

ANone: Research suggests that both the enhancement of Ca2+ currents by neurokinin 2 (NK2) receptors and the inhibition of Ca2+ currents by neurokinin 3 (NK3) receptors can be reversed by Bisindolylmaleimide I, HCl in adult rat dorsal root ganglia neurons []. This suggests that PKC acts as a downstream mediator in the modulation of Ca2+ channels by neurokinin receptors [].

ANone: Studies have shown that the cardioprotective effects of a ryanodine-induced preischemia Ca2+ load are eliminated by the administration of PKC inhibitors, including Bisindolylmaleimide I, HCl []. This finding suggests that PKC activation is crucial for the protective effect of preischemic Ca2+ loading in the context of ischemia-reperfusion injury [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。